1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C11H15BrClNO. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an amino group and a tertiary alcohol. It has a molecular weight of 292.60 g/mol .
Preparation Methods
The synthesis of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzyl chloride and 2-amino-2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl chloride by the amino alcohol.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol can be compared with other similar compounds:
1-Amino-2-methyl-2-propanol: This compound lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.
2-Bromo-1-methylbenzene: This compound has a similar bromine substitution but lacks the amino and alcohol groups, limiting its applications in biological research.
Properties
Molecular Formula |
C11H15BrClNO |
---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
1-[(2-bromo-5-chlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-11(2,15)7-14-6-8-5-9(13)3-4-10(8)12/h3-5,14-15H,6-7H2,1-2H3 |
InChI Key |
PNUVILWYOUPTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=C(C=CC(=C1)Cl)Br)O |
Origin of Product |
United States |
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